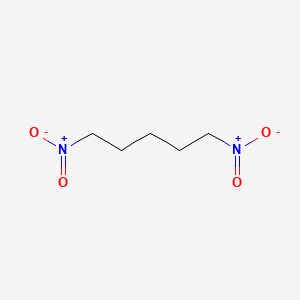
1,5-Dinitropentane
Vue d'ensemble
Description
1,5-Dinitropentane is an organic compound with the molecular formula C5H10N2O4 It is a dinitroalkane, meaning it contains two nitro groups (-NO2) attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dinitropentane can be synthesized through the nitration of 1,5-diiodopentane. The process involves the reaction of 1,5-diiodopentane with silver nitrite in an anhydrous ether solution. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The mixture is then allowed to warm to room temperature, and the product is extracted using benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Safety measures would also be crucial due to the explosive nature of nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dinitropentane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: It can participate in polymerization reactions to form dynamic covalent polymers.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Polymerization: The nitroaldol reaction with aromatic dialdehydes is a common method.
Major Products Formed
Reduction: Produces 1,5-diaminopentane.
Substitution: Produces various substituted pentanes depending on the nucleophile used.
Polymerization: Forms dynamic covalent polymers with unique properties.
Applications De Recherche Scientifique
1,5-Dinitropentane has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds through further functionalization.
Medicine: Research into its derivatives for pharmaceutical applications.
Industry: Used in the production of specialized materials with unique mechanical and optical properties.
Mécanisme D'action
The mechanism of action of 1,5-dinitropentane primarily involves its ability to undergo various chemical transformations. The nitro groups are highly reactive and can participate in reduction, substitution, and polymerization reactions. These reactions often involve the formation and breaking of carbon-nitrogen and carbon-carbon bonds, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dinitrobutane
- 1,6-Dinitrohexane
- 1,7-Dinitroheptane
- 1,8-Dinitrooctane
- 1,9-Dinitrononane
- 1,10-Dinitrodecane
Uniqueness
1,5-Dinitropentane is unique due to its specific chain length and the positioning of the nitro groups. This positioning allows it to form specific macrocycles through depolymerization, which is not observed in all dinitroalkanes . Its ability to form dynamic covalent polymers with unique adaptive properties also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
1,5-dinitropentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOYCBADKYRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[N+](=O)[O-])CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288335 | |
| Record name | 1,5-dinitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-84-6 | |
| Record name | NSC55332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dinitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



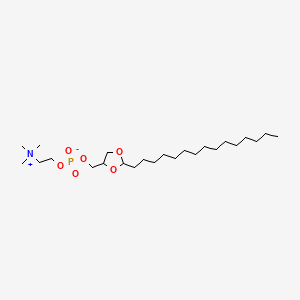
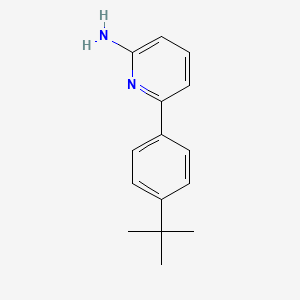
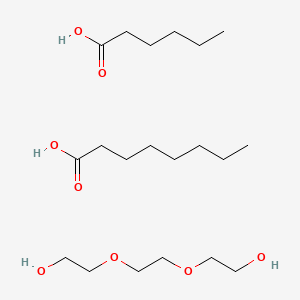

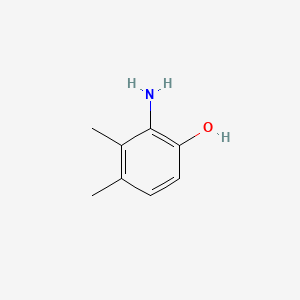

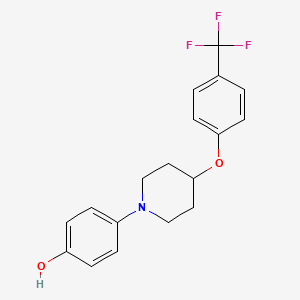
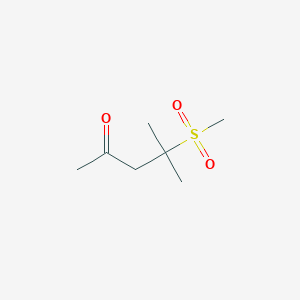
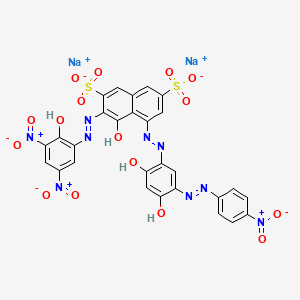

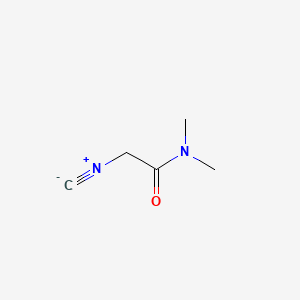
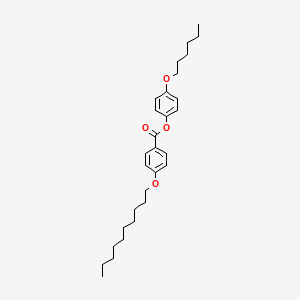
![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)
